molecular formula C10H6S2 B3050154 1,2-Di(thiophen-2-yl)ethyne CAS No. 23975-15-7

1,2-Di(thiophen-2-yl)ethyne

Cat. No. B3050154
CAS RN: 23975-15-7
M. Wt: 190.3 g/mol
InChI Key: UVIHBGIRBHGVTK-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-2-yl)ethyne is a chemical compound with the molecular formula C10H6S2. It has an average mass of 190.285 Da and a monoisotopic mass of 189.991089 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 1,2-Di(thiophen-2-yl)ethyne, often involves heterocyclization of various substrates . For example, one study decorated (E)-1,2-di(thiophen-2-yl)ethene at the 3-position of thiophene rings with strong electron-withdrawing cyano groups . Another study investigated the aggregation-induced emission (AIE) behavior of 1,1,2,2-tetra(thiophen-2-yl)ethene (tetrathienylethene, TTE) .


Molecular Structure Analysis

The molecular structure of 1,2-Di(thiophen-2-yl)ethyne is based on its molecular formula, C10H6S2 . More detailed structural information may be obtained through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

1,2-Di(thiophen-2-yl)ethyne has a molecular weight of 190.29 g/mol . It is typically stored in a dark place at room temperature . More specific physical and chemical properties may be determined through experimental measurements .

Scientific Research Applications

Photochromic Systems

1,2-Di(thiophen-2-yl)ethyne derivatives have been studied for their use in thermally irreversible and fatigue-resistant photochromic systems. These derivatives can undergo reversible photocyclization to produce colored closed-ring forms that are stable at high temperatures and maintain photochromic performance over numerous cycles (Uchida, Nakayama, & Irie, 1990).

Ferroelectric Properties

Research has shown that certain derivatives of 1,2-di(thiophen-2-yl)ethane-1,2-dione, a closely related compound, exhibit intense blue emission and demonstrate ferroelectric behavior, which has potential applications in electronic devices (Chen, Han, Ye, & Xiong, 2010).

Antimicrobial Applications

Compounds derived from 1,3-Di(thiophen-2-yl)prop-2-en-1-one have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibit mild activities, suggesting potential applications in combating microbial infections (Gomha, Mohamed, Zaki, Ewies, & Elroby, 2018).

Metal Coordination and Chelation

Alkyne-containing chelating ligands such as 1,2-di(quinolin-8-yl)ethyne, related to 1,2-Di(thiophen-2-yl)ethyne, can form complexes with metals like silver, indicating potential applications in coordination chemistry and material science (Greco, Hysell, Goldenberg, Rheingold, & Tor, 2006).

Light Emitting Polymers

Studies involving compounds like 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane, which is structurally similar to 1,2-Di(thiophen-2-yl)ethyne, have led to the development of novel polymers emitting green and yellow light. These polymers have potential applications in the production of polymeric light emitting diodes (PLEDs) (Aydın & Kaya, 2012).

Helical Complexes in Chemistry

Compounds with structures akin to 1,2-Di(thiophen-2-yl)ethyne have been used to create helical dinuclear complexes, demonstrating the potential of these compounds in forming complex molecular architectures (Chamchoumis & Potvin, 1999).

Anti-Tumor Agents

Derivatives of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, structurally related to 1,2-Di(thiophen-2-yl)ethyne, have been synthesized and evaluated for their anti-tumor activities, revealing promising results against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Safety and Hazards

The safety information for 1,2-Di(thiophen-2-yl)ethyne indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

Future research directions for 1,2-Di(thiophen-2-yl)ethyne and related compounds include exploring new design principles for organic semiconductors , optimizing thermoelectric performances via structural modulation and doping engineering , and improving the field-effect transistor performance .

properties

IUPAC Name

2-(2-thiophen-2-ylethynyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIHBGIRBHGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348424
Record name thiophene, 2,2'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(thiophen-2-yl)ethyne

CAS RN

23975-15-7
Record name thiophene, 2,2'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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